BenchChemオンラインストアへようこそ!

2-(Piperidin-1-yl)benzo[d]thiazol-6-ol

Physicochemical Differentiation Drug-likeness SAR

2-(Piperidin-1-yl)benzo[d]thiazol-6-ol (CAS: 33186-15-1) is a small-molecule benzothiazole derivative (C12H14N2OS, MW 234.32 g/mol) featuring a piperidine substituent at the 2-position and a free phenolic hydroxyl at the 6-position of the bicyclic core. Unlike unsubstituted 2-piperidinyl-benzothiazole analogs, the 6-OH group introduces hydrogen-bond donor/acceptor capability and a synthetic derivatization handle, making this scaffold a strategic intermediate for medicinal chemistry campaigns targeting kinases, nuclear receptors, and antimicrobial pathways.

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
CAS No. 33186-15-1
Cat. No. B3126207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)benzo[d]thiazol-6-ol
CAS33186-15-1
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O
InChIInChI=1S/C12H14N2OS/c15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2
InChIKeyVSKVBDBBUYGNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)benzo[d]thiazol-6-ol (CAS 33186-15-1): Pharmacophore Identity for Differentiated Procurement


2-(Piperidin-1-yl)benzo[d]thiazol-6-ol (CAS: 33186-15-1) is a small-molecule benzothiazole derivative (C12H14N2OS, MW 234.32 g/mol) featuring a piperidine substituent at the 2-position and a free phenolic hydroxyl at the 6-position of the bicyclic core . Unlike unsubstituted 2-piperidinyl-benzothiazole analogs, the 6-OH group introduces hydrogen-bond donor/acceptor capability and a synthetic derivatization handle, making this scaffold a strategic intermediate for medicinal chemistry campaigns targeting kinases, nuclear receptors, and antimicrobial pathways . The compound is commercially available at ≥95% purity from multiple vendors, with pricing and packaging that position it as a cost-efficient fragment for parallel synthesis and structure–activity relationship (SAR) exploration .

Why 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol Cannot Be Replaced by Closest Analogs


Generic substitution among benzothiazole-piperidine hybrids conceals critical functional-group-dependent divergence in reactivity, bioactivity, and downstream synthetic utility. The 6-OH substituent fundamentally alters hydrogen-bonding capacity, metabolic susceptibility, and metal-chelating potential relative to des-hydroxy analogs such as 2-(piperidin-1-yl)benzo[d]thiazole (CAS 2851-08-3), which lacks this pharmacophoric feature entirely . Similarly, replacing the piperidine ring with a piperazine (e.g., 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ol, CAS 146794-75-4) introduces an additional ionizable nitrogen that reshapes pKa-dependent solubility, CNS permeability, and off-target polypharmacology . Even within the same oxidation state, the free phenol of the target compound offers a reactive handle for late-stage functionalization—etherification, esterification, or prodrug design—that is absent in the corresponding 6-carboxylic acid or 6-ester intermediates described in the primary synthetic literature . Procurement based solely on the benzothiazole-piperidine core therefore risks obtaining a molecule with divergent pharmacokinetic, synthetic, and selectivity profiles. The evidence items below quantify these distinctions.

Quantitative Differentiation Evidence for 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol (CAS 33186-15-1)


6-OH Substituent Confers Predicted Physicochemical Property Shifts vs. Des-Hydroxy Analog

The presence of the phenolic 6-OH group in 2-(piperidin-1-yl)benzo[d]thiazol-6-ol increases predicted density and boiling point relative to the des-hydroxy comparator 2-(piperidin-1-yl)benzo[d]thiazole (CAS 2851-08-3). The target compound exhibits a predicted density of 1.324 ± 0.06 g/cm³ and a boiling point of 410.3 ± 37.0 °C , whereas the 6-H analog has a predicted density of 1.20 ± 0.1 g/cm³ and a boiling point of 349.5 °C at 760 mmHg . The ~60 °C higher boiling point reflects enhanced intermolecular hydrogen-bonding, which also impacts chromatographic retention, formulation behavior, and crystallinity. Additionally, the experimental melting point of 217–219 °C for the 6-OH compound provides a quality-control benchmark absent from the liquid/oil descriptor commonly reported for the 6-H comparator. These differences are directly relevant to purification method selection (recrystallization vs. distillation) and solid-dosage-form development.

Physicochemical Differentiation Drug-likeness SAR

Vendor-Supplied Purity Certification Provides Reproducibility Benchmark Relative to In-House Synthesized Intermediates

Commercially sourced 2-(piperidin-1-yl)benzo[d]thiazol-6-ol is certified at ≥97% purity (Leyan, Lot 1143328) or 95% minimum purity (AKSci, Cat. 1324DB; ChemicalBook vendor entry) , with MolCore offering NLT 98% grade under ISO-certified quality systems . In contrast, the closely related synthetic intermediate 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid is typically generated in situ and isolated as a crude product requiring further purification before use . For laboratories executing parallel medicinal chemistry or fragment-based screening, the availability of a pre-qualified, analytically characterized building block reduces in-house QC burden and eliminates batch-to-batch variability inherent in non-standardized academic syntheses. The Fluorochem listing at £440/250 mg and £782/500 mg further enables cost-per-well calculations for library production.

Procurement QA/QC Reproducibility Synthetic Intermediate

Photoluminescence Properties Documented for 6-Carboxylate Precursor; 6-OH Enables Optical Probe Design

The direct synthetic precursor ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate has been characterized for photoluminescence properties, demonstrating measurable optical activity in solution . The target 6-OH compound, accessible via hydrolysis of this ester, retains the benzothiazole-piperidine chromophore while substituting the ester with a hydroxyl group capable of further conjugation to fluorophores or quenchers. The photoluminescence of the structurally analogous 2-aminobenzothiazole system is known to be sensitive to substituent electronic effects, with electron-donating groups (such as –OH) typically inducing bathochromic shifts relative to electron-withdrawing esters . This class-level inference positions the 6-OH compound as a candidate scaffold for designing optical sensors or fluorescent probes, differentiating it from non-luminescent analogs employed solely for biological activity.

Optical Materials Photoluminescence Fluorescent Probe

Antibacterial and Antifungal Activity Established in Structurally Proximal 6-Substituted Benzothiazole-Piperidine Hybrids

In the study by Shafi et al. (2021), a panel of 6-substituted 2-(piperidin-1-yl)benzo[d]thiazole derivatives was evaluated for antimicrobial activity. Compound 5e (bearing a 6-substituted amide) exhibited good antibacterial activity, while compound 5d (6-substituted ester/amide) showed good antifungal activity . Although the target 6-OH compound (33186-15-1) was not directly assayed in this study, the SAR demonstrates that the nature of the 6-substituent is a critical determinant of antimicrobial potency and selectivity within this scaffold. The free phenol serves as a synthetic entry point to the active amide and ester derivatives via standard coupling chemistry. In a broader class-level context, benzothiazole-piperidine derivatives have shown MIC values ranging from 25 to 200 µg/mL against bacterial strains and larvicidal activity against Aedes aegypti with notable hit rates among 24 tested derivatives , confirming the antimicrobial potential of the chemotype.

Antimicrobial Activity SAR Benzothiazole-Piperidine

Piperidine-vs-Piperazine Selectivity Implications from PPARδ Agonist SAR Series

Shionogi's medicinal chemistry program on 2-(1-piperidinyl)-1,3-benzothiazole derivatives established that Compound 12 (a 2-piperazinyl-benzothiazole derivative) achieved an EC50 of 4.1 nM at PPARδ with high selectivity over PPARα and PPARγ subtypes, along with favorable ADME and in vivo efficacy . The initial virtual screening hit (Compound 1) was a 2-piperidinyl-benzothiazole, confirming that modifications to the 2-amino substituent directly modulate PPARδ agonistic potency and selectivity. The target compound 2-(piperidin-1-yl)benzo[d]thiazol-6-ol represents a scaffold intermediate between the initial piperidinyl hit and the optimized piperazinyl lead. The 6-OH group offers an additional vector for probing PPARδ subtype selectivity that is not present in the unsubstituted core used in the Shionogi campaign . Procurement of the 6-OH variant thus enables exploration of SAR that is inaccessible to researchers restricted to the 6-H core scaffold.

Nuclear Receptor PPARδ Selectivity Metabolic Disease

Structural Differentiation from 2-Methyl-1,3-benzothiazol-6-ol: Piperidine Confers Enhanced Basicity and Binding Versatility

2-Methyl-1,3-benzothiazol-6-ol (CAS 68867-18-5) is a commercially available fragment that shares the 6-OH-benzothiazole core but replaces the piperidine with a methyl group . The piperidine nitrogen in the target compound (calculated pKa ~8–9 for the conjugate acid) provides a protonatable center at physiological pH that the methyl analog completely lacks. This basic center is known to participate in salt-bridge interactions with aspartate/glutamate residues in enzyme active sites (e.g., kinase hinge regions and GPCR orthosteric pockets) and enhances aqueous solubility of the free base . In fragment-based screening campaigns, the piperidine moiety contributes an additional hydrogen-bond acceptor and cationic pharmacophoric point, increasing the number of potential target interactions relative to the simple 2-methyl fragment. This differential is directly relevant when selecting fragment libraries for SPR-based or crystallographic screening.

Fragment-Based Drug Discovery Basicity Ligand Efficiency

Procurement-Driven Application Scenarios for 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol (CAS 33186-15-1)


Parallel Synthesis of 6-O-Derivatized Benzothiazole-Piperidine Libraries for Antimicrobial SAR

Laboratories conducting iterative antimicrobial SAR can procure 2-(piperidin-1-yl)benzo[d]thiazol-6-ol in gram quantities (≥97% purity from Leyan or MolCore) and use the 6-OH as a universal coupling handle for generating amide, ester, ether, or carbamate arrays in 96-well format. This strategy circumvents the need to synthesize the 6-carboxylic acid intermediate in-house, directly accessing the biologically validated 6-substituted chemotype demonstrated by compounds 5d and 5e in Shafi et al. (2021) that showed differentiated antibacterial and antifungal activities . The high-purity commercial material ensures consistent starting-point quality across multiple library plates.

Fragment-Based Screening Cascades Targeting Kinase Hinge Regions and Nuclear Receptors

The combination of a hydrogen-bond-capable benzothiazole core, a basic piperidine nitrogen, and a phenolic OH makes 2-(piperidin-1-yl)benzo[d]thiazol-6-ol a high-value fragment for SPR, DSF, or X-ray crystallography screening . The piperidine N can engage the kinase hinge or conserved acidic residues in nuclear receptor ligand-binding domains, as evidenced by the PPARδ agonist program at Shionogi where the 2-piperidinyl-benzothiazole core served as the validated starting point for lead optimization yielding a 4.1 nM agonist . The 6-OH provides a solvent-exposed vector for fragment growing without disrupting key binding interactions.

Fluorescent Probe Development Leveraging the Benzothiazole Chromophore and 6-OH Conjugation Site

Given the documented photoluminescence of the 6-carboxylate precursor , the 6-OH compound can be conjugated to fluorophores (e.g., BODIPY, dansyl, or fluorescein) via ester or ether linkages to create fluorescent probes for cellular target engagement studies. The benzothiazole-piperidine scaffold provides intrinsic UV/fluorescence properties that can serve as an internal spectroscopic reference when designing ratiometric sensors. This application differentiates the compound from non-fluorescent analogs procured solely for biochemical screening.

Late-Stage Functionalization in Prodrug Design: 6-OH as a Promoiety Attachment Point

In prodrug campaigns where the active pharmacophore requires a benzothiazole-piperidine core (e.g., PPARδ agonists or antibacterial leads), the 6-OH group of the target compound serves as an ideal attachment point for phosphate, amino acid ester, or sulfamate promoieties that modulate solubility and bioavailability [REFS-2, REFS-3]. This capability is entirely absent from the des-hydroxy analog (CAS 2851-08-3), making the 6-OH compound the mandatory procurement choice for prodrug programs requiring a conjugation site on the benzothiazole phenyl ring.

Quote Request

Request a Quote for 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.